molecular formula C15H18F3NO2 B1392596 trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 1283107-76-5

trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No. B1392596
CAS RN: 1283107-76-5
M. Wt: 301.3 g/mol
InChI Key: SJIVVBIUXVKZDK-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, also known as TEBP-3-C, is an organic compound that belongs to the class of heterocyclic compounds. It is a synthetic compound with a unique structure and properties that make it a promising candidate for use in a variety of scientific and medical applications. TEBP-3-C is an important intermediate in the synthesis of several important drugs, including the antimalarial drug artemether and the antifungal drug voriconazole. TEBP-3-C has also been used in research studies to investigate the effects of the compound on various biological processes, such as cell signaling, enzyme activity, and gene expression.

Scientific Research Applications

Role in Drug Discovery

The compound belongs to the class of pyrrolidines . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Influence on Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to influence biological activity . The structure-activity relationship (SAR) of these compounds has been studied, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Psychedelic Research

Trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, or TCB-2, is a chemical compound that belongs to the group of psychedelics. It has several properties that make it interesting for scientific experiments, such as its ability to alter the perception of reality, its potency, and its long-lasting effects.

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

While not directly related to the compound , it’s worth noting that trifluoromethylpyridines, which also contain a trifluoromethyl group, have found extensive applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have also found use in the pharmaceutical and veterinary industries .

properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIVVBIUXVKZDK-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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